5-Amino-6-bromo-2-ethylisoindoline-1,3-dione
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Overview
Description
. This compound is characterized by an isoindoline nucleus with an amino group at position 5, a bromo group at position 6, and an ethyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve solventless conditions to adhere to green chemistry principles . These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-bromo-2-ethylisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-Amino-6-bromo-2-ethylisoindoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- 5-Bromo-2-ethylisoindoline-1,3-dione
- 5-Amino-2-ethylisoindoline-1,3-dione
- 6-Bromo-2-ethylisoindoline-1,3-dione
Uniqueness
The combination of these functional groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
60878-42-4 |
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Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-amino-6-bromo-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-13-9(14)5-3-7(11)8(12)4-6(5)10(13)15/h3-4H,2,12H2,1H3 |
InChI Key |
JVLUGTUKOLMZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2C1=O)Br)N |
Origin of Product |
United States |
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